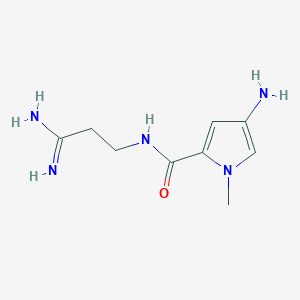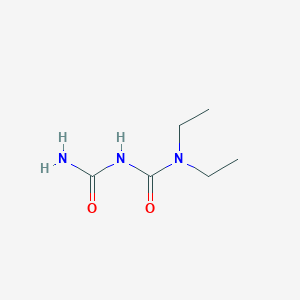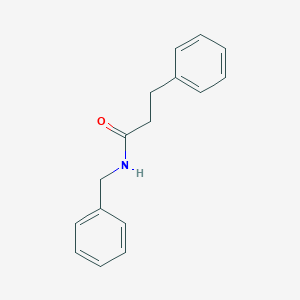
N-benzyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-phenylpropanamide, also known as BPAM, is a chemical compound that belongs to the amide class of compounds. It is a white crystalline powder with a molecular weight of 255.33 g/mol. BPAM has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-phenylpropanamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. N-benzyl-3-phenylpropanamide has also been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
N-benzyl-3-phenylpropanamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain. N-benzyl-3-phenylpropanamide has also been shown to increase the release of dopamine and serotonin, which are neurotransmitters involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-3-phenylpropanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. N-benzyl-3-phenylpropanamide is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of N-benzyl-3-phenylpropanamide is that it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-3-phenylpropanamide. One potential area of research is the development of more selective N-benzyl-3-phenylpropanamide analogs that target specific neurotransmitter systems in the brain. Another area of research is the investigation of the potential use of N-benzyl-3-phenylpropanamide in the treatment of other neurological disorders, such as epilepsy and depression. Finally, further studies are needed to elucidate the precise mechanism of action of N-benzyl-3-phenylpropanamide and its effects on neuronal function.
Métodos De Síntesis
N-benzyl-3-phenylpropanamide can be synthesized through several methods, including the Friedel-Crafts acylation reaction, the benzyl protection of 3-phenylpropanoic acid, and the amidation reaction. The Friedel-Crafts acylation reaction involves the reaction of benzoyl chloride with 3-phenylpropanoic acid in the presence of a Lewis acid catalyst. The benzyl protection of 3-phenylpropanoic acid involves the reaction of 3-phenylpropanoic acid with benzyl chloride in the presence of a base catalyst. Finally, the amidation reaction involves the reaction of benzyl-3-phenylpropanoate with ammonia or an amine in the presence of a catalyst.
Aplicaciones Científicas De Investigación
N-benzyl-3-phenylpropanamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. N-benzyl-3-phenylpropanamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
10264-10-5 |
|---|---|
Nombre del producto |
N-benzyl-3-phenylpropanamide |
Fórmula molecular |
C16H17NO |
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N-benzyl-3-phenylpropanamide |
InChI |
InChI=1S/C16H17NO/c18-16(12-11-14-7-3-1-4-8-14)17-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Clave InChI |
FEOUTXCSJHUHLP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



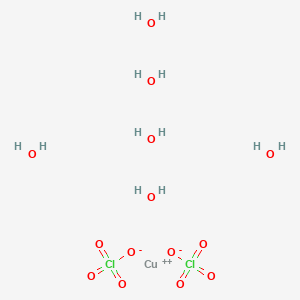
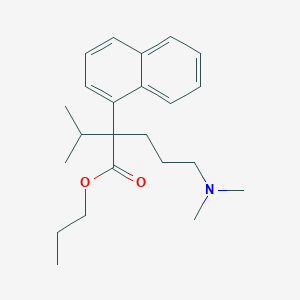

![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
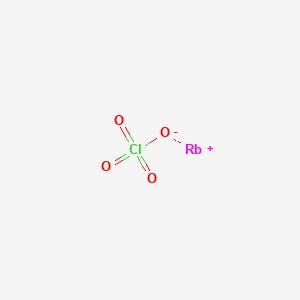
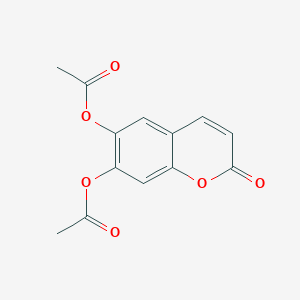
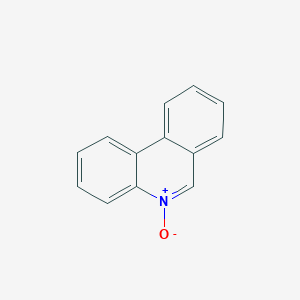
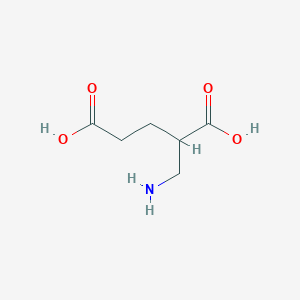
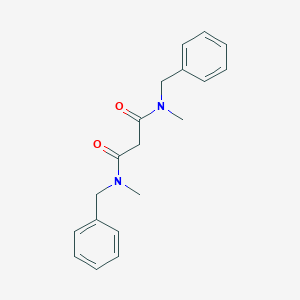
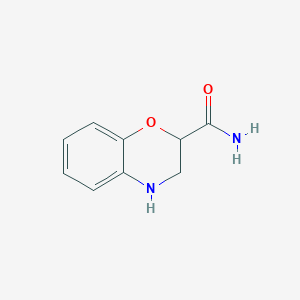
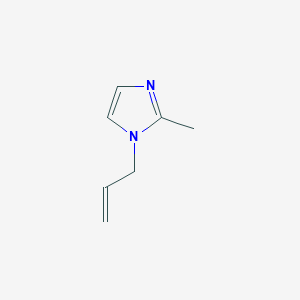
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
